4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline
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Overview
Description
4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro and methoxy groups, as well as a chlorophenyl ethenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazolines, and various substituted quinazoline derivatives.
Scientific Research Applications
4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene: This compound shares structural similarities with 4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline, particularly in the chlorophenyl groups.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Another structurally related compound, often studied for its environmental persistence and biological effects.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups, along with the chlorophenyl ethenyl side chain, differentiates it from other quinazoline derivatives and contributes to its potential as a versatile research compound.
Properties
CAS No. |
922189-27-3 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-23-15-9-13-14(10-16(15)24-2)21-17(22-18(13)20)7-6-11-4-3-5-12(19)8-11/h3-10H,1-2H3 |
InChI Key |
AFNNROHOZGRGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)Cl)Cl)OC |
Origin of Product |
United States |
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